2-Fluoro-3-phenylbutan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUQLKTWSZYZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Fluoro 3 Phenylbutan 1 Amine
Development of Enantioselective and Diastereoselective Synthetic Routes
The controlled installation of multiple stereocenters is a key challenge in the synthesis of complex molecules like 2-fluoro-3-phenylbutan-1-amine. Various catalytic asymmetric methods have been developed to achieve high enantioselectivity and diastereoselectivity.
Asymmetric Hydrogenation Approaches to Chiral Amine Scaffolds
Asymmetric hydrogenation (AH) is a powerful and widely used method for the synthesis of chiral amines. nih.gov This technique often provides high levels of chemo-, regio-, and enantioselectivity, making it a reliable tool for producing chiral drugs. nih.gov Transition metal catalysts, particularly those based on iridium, rhodium, and nickel, are frequently employed. nih.govacs.orgajchem-b.com
For instance, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines has been shown to produce chiral β-fluoroamines with high yields and excellent enantioselectivities (up to >99% ee). nih.gov This approach is scalable, demonstrating its practical utility. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α-fluoro-β-enamino esters using a bisphosphine–thiourea ligand (ZhaoPhos) yields chiral α-fluoro-β-amino esters with two adjacent tertiary stereocenters in high yields and excellent stereoselectivities (>25:1 dr, 91%–>99% ee) without defluorination. acs.orgresearchgate.net
The success of these reactions heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome. acs.org Spiro phosphine-oxazoline (SIPHOX) ligands in combination with iridium catalysts have been effective in the hydrogenation of various cyclic imines. acs.org
Organocatalytic and Transition Metal-Catalyzed Asymmetric Synthesis
Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions for the asymmetric synthesis of fluorinated amines. researchgate.net Chiral Brønsted acid/base catalysts, for example, can facilitate the synthesis of β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. researchgate.net These organocatalytic methods offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis. google.com
A notable organocatalytic strategy involves the α-fluorination of aldehydes, followed by reduction to provide a stable, chiral β-fluoroalcohol intermediate. nih.gov This intermediate can then be converted to the desired β-fluoroamine. nih.gov This method has been successfully applied to the synthesis of various β- and γ-fluoroamines with high enantioselectivity (87–96% ee). nih.gov
Transition metal catalysis also plays a crucial role in asymmetric synthesis beyond hydrogenation. For example, a chiral copper complex has been used to catalyze the asymmetric Mannich reaction of 2-fluoroindanone with pyrazolinone ketimines, affording chiral β-fluoroamine derivatives in excellent yields (73-94%) and high stereoselectivities (>99:1 dr, 89-99% ee). researchgate.net
Stereospecific Functionalization Strategies
Stereospecific functionalization of existing chiral molecules is another effective strategy. This approach often involves the ring-opening of chiral precursors like aziridines or epoxides. The ring-opening of N-tosyl aziridines with fluoride (B91410) sources is a common method for synthesizing β-fluoroamines. whiterose.ac.uk
Hydrogen bonding phase-transfer catalysis (HB-PTC) has been developed for the enantioselective fluorination of meso-aziridinium ions using potassium fluoride (KF). acs.org This method employs a chiral bis-urea catalyst to deliver the fluoride ion, resulting in β-fluoroamines with high yields and enantioselectivities. acs.org The operational simplicity and the use of a safe and inexpensive fluoride source make this an attractive method. acs.org
Another strategy involves the stereoselective reduction of α-fluoro ketones followed by functional group manipulations. For instance, the ZnEt₂/(R,R)-prophenol-catalyzed anti-diastereoselective Mannich reaction of α-fluorinated aromatic ketones with Boc-protected aldimines produces chiral β-fluoroamines with high diastereomeric ratios (>20:1 dr) and enantiomeric excesses (94–99% ee). nih.gov
Strategic Fluorination Approaches in the Synthesis of this compound Analogs
The introduction of fluorine into a molecule can be achieved at various stages of a synthetic sequence. Late-stage fluorination is particularly valuable as it allows for the diversification of complex molecules.
Direct 1,2-aminofluorination of alkenes is an ideal one-step strategy for accessing β-fluorinated amines from readily available starting materials. nih.gov A copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes has been developed, which utilizes O-benzoylhydroxylamines as alkylamine precursors. nih.govresearchgate.net This method demonstrates high regioselectivity and tolerates a wide range of functional groups. nih.gov The use of Et₃N•3HF as a fluoride source is crucial for the success of this transformation. nih.gov
Biocatalysis also offers powerful tools for strategic fluorination. Reductive aminases (RedAms) from fungal species can catalyze the reductive amination of α-fluoroacetophenones to yield β-fluoro primary or secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk
Chemical Derivatization and Scaffold Modification for Analog Library Generation
The generation of analog libraries is essential for structure-activity relationship (SAR) studies in drug discovery. Chemical derivatization and scaffold modification of a lead compound like this compound allow for the exploration of chemical space around the core structure.
Synthesis of Substituted Aryl and Alkyl Derivatives
The synthesis of derivatives with substituted aryl and alkyl groups can be achieved through various cross-coupling reactions and functional group transformations. For example, palladium-catalyzed cross-coupling reactions can be used to introduce different aryl groups.
Derivatization can also be achieved by modifying the amine or other functional groups present in the molecule. For instance, the primary amine of this compound can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The synthesis of β-fluoronitriles as intermediates allows for further diversification, as the nitrile group can be converted into other functional groups like tetrazoles or amide oximes. nih.gov
The development of robust synthetic methods for creating libraries of fluorinated compounds is an active area of research. nih.govmdpi.com These libraries are crucial for identifying new drug candidates with improved properties.
Data Tables
Table 1: Catalytic Systems for Enantioselective Synthesis of Chiral Fluoroamines
| Catalyst System | Substrate Type | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Ni(OAc)₂/(S, S)-Ph-BPE | N-sulfonyl ketimines | Chiral β-fluoroamine | >99 | - | >99 | nih.gov |
| Ir/ZhaoPhos | Tetrasubstituted α-fluoro-β-enamino esters | Chiral α-fluoro-β-amino esters | 73-99 | >25:1 | 91->99 | acs.orgresearchgate.net |
| Chiral Copper Complex | 2-Fluoroindanone and pyrazolinone ketimines | Chiral β-fluoroamine derivatives | 73-94 | >99:1 | 89-99 | researchgate.net |
| ZnEt₂/(R,R)-prophenol | α-fluorinated aromatic ketones and Boc-aldimines | Chiral β-fluoroamine | 69-99 | >20:1 | 94-99 | nih.gov |
| Chiral Bis-urea/KF | meso-Aziridinium ions | β-fluoroamines | High | - | High | acs.org |
Incorporation into Complex Molecular Architectures
The primary amine and the fluorine atom on the alkyl chain of this compound offer reactive sites for its incorporation into more complex molecular scaffolds. As a chiral building block, it can be used in the synthesis of larger molecules with potential applications in pharmaceuticals and materials science. ossila.com The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of the final compound. acs.org
The amine functionality allows for standard N-acylation or N-alkylation reactions to form amides, sulfonamides, or more substituted amines. These reactions are fundamental in peptide synthesis and the construction of various heterocyclic systems. For instance, the amine can be coupled with carboxylic acids, often activated in situ, to form amide bonds. Catalytic methods for direct amidation are also gaining prominence as they offer a more atom-economical approach. rsc.org
The fluorinated backbone of the molecule makes it a valuable precursor for creating structurally diverse and potentially bioactive compounds. For example, β-fluoroamines can be precursors to various heterocyclic structures. Depending on the reaction conditions and the other functional groups present in the reacting partner, it is possible to construct rings like fluorinated pyrrolidines or piperidines. researchgate.netcore.ac.uk
A key application of such fluorinated building blocks is in the synthesis of peptidomimetics, where the fluorine atom can induce specific conformational preferences and improve stability against enzymatic degradation. arkat-usa.orgnih.gov The diastereoselective synthesis of such compounds is crucial, as the stereochemistry at both the fluorine- and amine-bearing carbons will significantly impact the biological activity of the resulting complex molecule. cas.cnnih.gov
The table below illustrates potential transformations of the primary amine group of this compound for its incorporation into larger, more complex structures, based on common reactions of primary amines.
| Reaction Type | Reactant | Product Class | Significance in Complex Molecule Synthesis |
| N-Acylation | Carboxylic Acid (or derivative) | Amide | Formation of peptide bonds, synthesis of bioactive amides. |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of a key pharmacophore found in many drugs. |
| Reductive Amination | Aldehyde or Ketone | Secondary or Tertiary Amine | C-N bond formation to build larger aliphatic amine structures. |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Formation of new C-N and C-C bonds for scaffold elaboration. |
| Heterocycle Formation | Dicarbonyl or equivalent | Pyrrole, Pyridine, etc. | Construction of aromatic and non-aromatic heterocyclic cores. |
This table outlines theoretical applications of this compound as a building block in organic synthesis.
Furthermore, the development of methods for the late-stage fluorination of complex molecules has become a significant area of research. rsc.org However, the use of pre-fluorinated building blocks like this compound offers a more controlled and often more efficient route to the desired fluorinated target molecule. The synthesis of fluorinated phenylalanine derivatives, for example, often relies on the use of chiral fluorinated synthons. nih.govbeilstein-journals.org
Stereochemical Characterization and Absolute Configuration Assignment
Advanced Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment
The determination of enantiomeric and diastereomeric purity is a critical aspect of the characterization of stereoisomeric compounds like 2-Fluoro-3-phenylbutan-1-amine. A suite of advanced analytical techniques is available for this purpose, with high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy being the most powerful and widely adopted.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differentially with the stereoisomers of the analyte, leading to different retention times and thus, their separation. For β-fluoroamines, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for the analysis of fluorinated chiral compounds. bohrium.comkaist.ac.kracs.org The ¹⁹F nucleus is highly sensitive and its chemical shift is exquisitely responsive to its local electronic environment. This sensitivity can be exploited to differentiate between stereoisomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the addition of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can induce diastereomeric environments, leading to the appearance of distinct signals for each enantiomer. nih.govresearchgate.netnih.gov
For a primary amine like this compound, a common approach involves derivatization with a chiral reagent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. nih.govresearchgate.net The resulting diastereomeric amides will exhibit different ¹⁹F NMR chemical shifts, allowing for the direct determination of the enantiomeric excess (ee). The integration of the signals corresponding to the two diastereomers provides a quantitative measure of their relative abundance. While enantiomers cannot be directly distinguished in solution NMR spectra, their conversion into diastereomers allows for their differentiation and the quantification of their ratios. jeol.com
| Analytical Method | Principle of Separation/Differentiation | Typical Data Obtained | Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Chromatogram with baseline-separated peaks for each stereoisomer. | High resolution, accurate quantification. |
| ¹⁹F NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct ¹⁹F chemical shifts. | ¹⁹F NMR spectrum showing separate signals for each enantiomer. | High sensitivity, direct quantification of enantiomeric excess. |
| ³¹P NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes. | ³¹P NMR spectrum with resolved signals for enantiomers. | Applicable to a range of chiral phosphorus compounds. nih.govresearchgate.net |
Determination of Absolute Stereochemistry via Spectroscopic and Chiroptical Techniques
While analytical methods can determine the relative amounts of stereoisomers, the assignment of the absolute configuration (i.e., the R/S designation at each stereocenter) requires the use of spectroscopic and chiroptical techniques. For this compound, a combination of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) would be the state-of-the-art approach.
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com VCD spectra are sensitive to the three-dimensional arrangement of atoms and can provide a detailed "fingerprint" of the absolute configuration of a molecule. nih.gov The experimental VCD spectrum is typically compared with the theoretical spectrum calculated for a specific enantiomer (e.g., the (2R,3S) configuration) using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) is a chiroptical technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The presence of the phenyl chromophore in this compound makes it a suitable candidate for ECD analysis. The Cotton effects observed in the ECD spectrum are characteristic of the spatial arrangement of the chromophore relative to the stereocenters. Similar to VCD, the experimental ECD spectrum is compared with quantum chemically calculated spectra to determine the absolute configuration.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, can be correlated with the absolute configuration of the molecule. While ORD is a more traditional technique, it can provide complementary information to VCD and ECD.
| Technique | Spectral Region | Principle | Application to this compound |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Infrared | Differential absorption of circularly polarized IR light by vibrational transitions. wikipedia.org | Provides a detailed fingerprint of the absolute configuration for comparison with theoretical calculations. nih.govnih.gov |
| Electronic Circular Dichroism (ECD) | UV-Visible | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | The phenyl chromophore would give rise to characteristic Cotton effects sensitive to stereochemistry. |
| Optical Rotatory Dispersion (ORD) | UV-Visible | Measurement of the rotation of plane-polarized light as a function of wavelength. | Provides complementary data to VCD and ECD for confirming the absolute configuration. |
Influence of Stereochemistry on Molecular Conformation and Reactivity
The stereochemical arrangement of the fluorine atom, the phenyl group, and the amine functionality in this compound is expected to have a significant impact on its molecular conformation and chemical reactivity. The introduction of a fluorine atom can lead to substantial changes in the physical, chemical, and biological properties of organic molecules. researchgate.net
The presence of the electronegative fluorine atom can influence the conformational preferences of the molecule through steric and electronic effects. One of the well-documented phenomena is the "gauche effect," where the fluorine atom prefers a gauche rather than an anti conformation relative to an adjacent electron-withdrawing group or another electronegative atom. In the case of this compound, the conformational equilibrium around the C2-C3 bond would be influenced by the interplay of steric repulsion between the substituents and the electronic interactions involving the C-F bond. Computational studies on related fluorinated compounds have shown that fluorine can significantly alter the conformational landscape. nih.govmdpi.com
The stereochemistry also dictates the three-dimensional shape of the molecule, which in turn affects its ability to interact with other molecules, such as enzymes or receptors in a biological context. The relative orientation of the phenyl ring and the amino group, as determined by the stereocenters, would be a key determinant of its biological activity.
Molecular Interactions and Mechanistic Elucidation of 2 Fluoro 3 Phenylbutan 1 Amine
In Vitro Receptor Binding and Transporter Interaction Profiling
No studies detailing the in vitro binding affinities of 2-Fluoro-3-phenylbutan-1-amine for specific receptors or its interaction profile with transporters were identified. While research on structurally related fluorinated compounds exists, providing insights into how fluorine substitution can influence receptor interactions, this information is not directly applicable to this compound.
Enzyme Inhibition and Activation Studies in Biochemical Systems
There is no available data from biochemical assays on the inhibitory or activatory effects of this compound on specific enzymes. The scientific literature contains general principles on how fluorinated compounds can act as enzyme inhibitors, often through mechanisms involving the unique electronic properties of the fluorine atom. However, specific IC50 or Ki values, or any form of enzyme kinetics data for this particular compound, are absent.
Elucidation of Molecular Mechanisms at Defined Biological Target Sites
Consistent with the lack of primary binding and enzymatic data, there are no publications elucidating the molecular mechanisms of this compound at any defined biological target.
Covalent and Non-Covalent Interaction Analyses
No research was found that analyzes the specific covalent or non-covalent interactions (such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions) between this compound and any biological target.
Biophysical Characterization of Ligand-Target Complexes
There is no information available from biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance that characterizes the complex formed between this compound and a biological target.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modulations of the 2-Fluoro-3-phenylbutan-1-amine Scaffold
Systematic modifications of the this compound scaffold can be categorized into three primary areas: the phenyl ring, the alkyl chain, and the amine group. Each of these regions can be altered to modulate the compound's physicochemical properties and its interaction with biological targets.
Phenyl Ring Modifications: Substitutions on the phenyl ring can significantly influence the electronic and steric properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can alter the compound's binding affinity and selectivity for various receptors and transporters. For instance, in related phenethylamines, halogenation of the phenyl ring has been shown to impact activity. Specifically, the position of a fluorine atom on the aromatic ring of fluoroamphetamines is a critical determinant of their pharmacological profiles. wikipedia.orgsmolecule.com
Alkyl Chain Modifications: The alkyl chain of this compound, which includes a fluorine atom at the beta-position and a methyl group at the alpha-position relative to the amine, is crucial for its activity. The fluorine atom can enhance metabolic stability and alter the compound's lipophilicity and basicity. The stereochemistry of both the fluorine and methyl groups is also expected to play a significant role in receptor binding and functional activity.
Amine Group Modifications: The primary amine group is a key functional component, often involved in crucial interactions with biological targets. N-alkylation, such as N-methylation or N-ethylation, can have varied effects. While N-methylation in some β-phenethylamines leads to a minor reduction in potency, further substitution to a tertiary amine can significantly decrease activity. nih.gov
Table 1: General Effects of Structural Modulations on the Phenethylamine Scaffold
| Structural Modification | General Effect on Research Activity |
|---|---|
| Phenyl Ring Substitution | |
| Halogenation (e.g., Fluorine) | Can increase selectivity and potency; position is critical. nih.govkoreascience.kr |
| Alkoxy or Alkyl Groups | Can modulate receptor affinity and selectivity. |
| Alkyl Chain Alterations | |
| α-Alkylation (e.g., Methyl) | Often enhances stimulant properties. |
| β-Fluorination | May increase metabolic stability and alter binding affinity. |
| Stereochemistry | Can be a determining factor in potency and selectivity. |
| Amine Group Modifications | |
| N-Methylation | Can slightly decrease or maintain potency. nih.gov |
| N,N-Dimethylation | Often leads to a significant decrease in potency. nih.gov |
Identification of Key Pharmacophoric Elements and Structural Hotspots for Activity
Based on the analysis of related compounds, the key pharmacophoric elements of this compound likely include:
The Phenyl Ring: This aromatic moiety is essential for binding to target proteins, often through hydrophobic and van der Waals interactions.
The Primary Amine Group: This group is typically protonated at physiological pH, forming a crucial ionic bond with acidic residues in the binding sites of receptors and transporters.
The β-Fluorine Atom: The introduction of a fluorine atom can increase the metabolic stability of the compound by blocking potential sites of oxidation. wikipedia.org Its high electronegativity can also influence the electronic properties of the molecule, potentially affecting binding affinity.
The α-Methyl Group: This group can provide steric bulk that may enhance selectivity for certain transporters or receptors and can also protect the amine group from metabolism.
Correlations between Structural Features and Research Activity Profiles
The structural features of this compound are expected to correlate with its research activity profile, including its binding affinity and enzymatic modulation.
For example, in the broader class of phenethylamines, there is a known correlation between certain structural modifications and activity at monoamine transporters (for dopamine (B1211576), norepinephrine, and serotonin). The presence and position of a halogen on the phenyl ring can shift the selectivity profile. For instance, 4-fluoroamphetamine is a releasing agent and reuptake inhibitor of dopamine, serotonin (B10506), and norepinephrine. wikipedia.org
The stereochemistry of the molecule is also a critical factor. For many psychoactive phenethylamines, one enantiomer is significantly more potent than the other. It is therefore highly probable that the stereoisomers of this compound would exhibit different binding affinities and functional activities.
Table 2: Predicted Correlations of Structural Features with Research Activity
| Structural Feature | Potential Impact on Research Activity Profile |
|---|---|
| Phenyl Ring Substituents | Modulation of binding affinity and selectivity for monoamine transporters. |
| β-Fluorine Atom | Increased metabolic stability and potential for altered receptor interactions. |
| α-Methyl Group | Enhanced potency and selectivity; potential for increased metabolic stability. |
| Primary Amine Group | Essential for binding to target sites; modifications can drastically alter activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research
Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound available in the scientific literature. However, the development of such models would be a valuable tool for predicting the biological activity of novel analogs.
A QSAR study for this class of compounds would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. These data would then be used to develop a mathematical model that correlates the structural properties of the compounds with their activity. Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govshulginresearch.net For instance, QSAR studies on para-substituted methcathinone (B1676376) analogs have shown that the steric bulk of substituents plays a key role in determining selectivity for the dopamine transporter versus the serotonin transporter. nih.gov
In Vitro Metabolic Profiling and Biotransformation Pathways
Identification of Phase I and Phase II Metabolites Using Isolated Enzyme Systems and Subcellular Fractions
The initial steps in the metabolism of 2-Fluoro-3-phenylbutan-1-amine likely involve Phase I reactions, which introduce or expose functional groups, rendering the molecule more polar. acs.org These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov For a compound with the structure of this compound, several oxidative transformations can be predicted.
Phase I Metabolism:
Hydroxylation: Aromatic hydroxylation of the phenyl ring is a common metabolic pathway for many phenylethylamine derivatives. This reaction would introduce a hydroxyl group onto the benzene ring, likely at the para-position due to steric considerations, forming a phenolic metabolite.
N-Dealkylation: Although this compound is a primary amine, this pathway is more relevant for secondary or tertiary amines.
Oxidative Deamination: The primary amine group is susceptible to oxidative deamination, a reaction often catalyzed by monoamine oxidases (MAOs) as well as CYPs. This would lead to the formation of a ketone or aldehyde intermediate, which could be further oxidized to a carboxylic acid.
Defluorination: The carbon-fluorine bond is generally strong and metabolically stable. nih.govnih.gov However, CYP-mediated oxidation at a carbon atom bearing a fluorine can sometimes lead to defluorination, although this is generally a less favored pathway compared to other oxidations. acs.org Studies on fluorinated amphetamine analogs have suggested that in vivo defluorination may not be a major metabolic route. nih.gov
Phase II Metabolism:
Following Phase I transformations, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. drughunter.com
Glucuronidation: The primary amine group of this compound and any hydroxylated metabolites formed during Phase I are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the functional group. nih.gov For hydroxylated metabolites, O-glucuronides would be formed, while the primary amine can form N-glucuronides.
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites, forming sulfate conjugates.
The identification of these metabolites is typically achieved by incubating this compound with human liver microsomes (for CYP-mediated metabolism) or other subcellular fractions like S9 fractions or cytosol, followed by analysis using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).
Table 1: Predicted Phase I and Phase II Metabolites of this compound
| Metabolite Type | Predicted Metabolite | Metabolic Reaction |
| Phase I | 4-Hydroxy-2-fluoro-3-phenylbutan-1-amine | Aromatic Hydroxylation |
| 2-Fluoro-3-phenylbutan-1-ol | Oxidative Deamination followed by reduction | |
| 2-Fluoro-3-phenylbutanoic acid | Oxidative Deamination followed by oxidation | |
| Phase II | This compound-N-glucuronide | N-Glucuronidation |
| 4-Hydroxy-2-fluoro-3-phenylbutan-1-amine-O-glucuronide | O-Glucuronidation | |
| 4-Hydroxy-2-fluoro-3-phenylbutan-1-amine-O-sulfate | O-Sulfation |
Characterization of Specific Enzymatic Pathways Involved in Biotransformation (e.g., cytochrome P450, UGT)
The biotransformation of a vast number of xenobiotics is predominantly carried out by a small number of key enzyme superfamilies.
Cytochrome P450 (CYP) Isoforms:
The CYP superfamily is the most important enzyme system involved in Phase I drug metabolism. nih.gov While numerous CYP isoforms exist, a few are responsible for the metabolism of the majority of clinically used drugs. These include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. metabolon.com For phenylalkylamine structures, CYP2D6 is often a key metabolizing enzyme. mdpi.com However, CYP3A4, being the most abundant CYP in the human liver, also frequently contributes to the metabolism of a wide range of substrates. nih.gov
To identify the specific CYP isoforms involved in the metabolism of this compound, in vitro experiments using a panel of recombinant human CYP enzymes are conducted. By incubating the compound with individual CYP isoforms, the formation of metabolites can be quantified to determine the contribution of each enzyme.
UDP-Glucuronosyltransferase (UGT) Isoforms:
UGTs are the primary enzymes responsible for glucuronidation in Phase II metabolism. nih.gov Like CYPs, UGTs exist as a superfamily with several isoforms. The major drug-metabolizing UGTs in humans belong to the UGT1A and UGT2B families. youtube.com Specifically, UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 are known to be involved in the glucuronidation of a wide variety of drugs. drughunter.comyoutube.com The primary amine group in this compound would likely be a substrate for UGT1A4, which is known to glucuronidate amines. Hydroxylated metabolites would be substrates for other UGT isoforms such as UGT1A1 and UGT1A9.
Research on Metabolic Stability and Design of Metabolically Stable Analogs
The introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. researchgate.netnih.gov The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes. acs.org In the case of this compound, the fluorine atom at the 2-position may block potential sites of metabolism on the alkyl chain, thereby increasing the compound's metabolic stability compared to its non-fluorinated analog.
Research into the design of metabolically stable analogs of this compound would involve identifying the primary sites of metabolic liability through in vitro metabolism studies. Once the "soft spots" for metabolism are identified (e.g., the para-position of the phenyl ring), medicinal chemists can modify the structure to block these positions. For example, replacing a hydrogen atom at a site of hydroxylation with a fluorine or a methyl group can prevent or reduce metabolism at that position.
Table 2: Strategies for Designing Metabolically Stable Analogs
| Metabolic Liability | Design Strategy | Example Modification |
| Aromatic Hydroxylation | Block the site of hydroxylation | Introduction of a fluorine or chlorine atom at the para-position of the phenyl ring. |
| Oxidative Deamination | Modify the amine group or adjacent carbons | Introduction of a methyl group on the nitrogen (secondary amine) or on the alpha-carbon. |
| N-Glucuronidation | Steric hindrance around the amine group | Introduction of bulky substituents near the amine to hinder UGT access. |
The metabolic stability of these new analogs would then be assessed in vitro using human liver microsomes to determine if the intended improvements in metabolic stability have been achieved. This iterative process of metabolic profiling and structural modification is a cornerstone of modern drug discovery.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 2-Fluoro-3-phenylbutan-1-amine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For the protonated molecule ([M+H]⁺) of this compound (C₁₀H₁₄FN), the theoretical exact mass can be calculated.
In addition to confirming the parent molecule, HRMS is instrumental in impurity profiling. By detecting other ions present in a sample, it is possible to identify and quantify impurities, which may include starting materials, by-products, or degradation products. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides further structural information, helping to locate the position of the fluorine atom and the phenyl group, and to characterize the structure of any impurities present.
Table 1: Theoretical HRMS Data for this compound
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₅FN⁺ | 168.1183 |
Note: The data in this table is theoretical and serves as a reference for expected HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules like this compound in solution. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, provides detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts would be influenced by the neighboring phenyl group, the fluorine atom, and the amine group. Spin-spin coupling between adjacent protons would result in signal splitting, providing information about the connectivity of the carbon skeleton. The coupling between protons and the fluorine atom (¹H-¹⁹F coupling) would be particularly informative for confirming the position of the fluorine.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, helping to piece together the entire molecular structure. For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be used to determine the relative configuration of the stereocenters by identifying protons that are close in space.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
|---|---|---|---|
| Phenyl-H | 7.20 - 7.40 | 125.0 - 145.0 | H-H |
| CH-Ph | 2.80 - 3.20 | 40.0 - 50.0 | H-H, H-F |
| CH-F | 4.50 - 5.00 | 85.0 - 95.0 | H-H, H-F, C-F |
| CH₂-N | 2.90 - 3.30 | 45.0 - 55.0 | H-H |
| CH₃ | 1.10 - 1.40 | 15.0 - 25.0 | H-H |
Note: These are predicted chemical shift ranges and can vary based on solvent and other experimental conditions.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
HPLC: Reversed-phase HPLC, using a C18 column, is a standard method for the analysis of moderately polar compounds like amines. A mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable. Detection can be achieved using a UV detector, as the phenyl group provides a chromophore. The purity is determined by the area percentage of the main peak relative to any impurity peaks.
GC: Gas chromatography is also a viable technique, particularly for assessing volatile impurities. A capillary column with a polar stationary phase would be appropriate for this amine. The compound would need to be sufficiently volatile and thermally stable. A Flame Ionization Detector (FID) would provide a response proportional to the amount of carbon, allowing for accurate quantification. Derivatization of the amine group may sometimes be necessary to improve its chromatographic properties.
Table 3: Exemplary Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient elution) | UV (e.g., 254 nm) |
Note: These conditions are illustrative and would require optimization for specific applications.
X-ray Crystallography and Diffraction Studies for Solid-State Structural Analysis (if applicable)
X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique is applicable if this compound, or a salt thereof (e.g., the hydrochloride or tartrate salt), can be grown as a single crystal of sufficient quality.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the crystal lattice. This, in turn, reveals the precise three-dimensional arrangement of every atom in the molecule. The resulting crystal structure would unambiguously determine:
The molecular connectivity.
The bond lengths and bond angles with high precision.
The absolute configuration of the stereocenters (if a chiral salt is used for resolution or if anomalous dispersion is effective).
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding, within the crystal packing.
As of the current knowledge base, no public crystal structure data for this compound is available. The successful application of this technique is contingent upon the ability to form suitable single crystals.
Computational and Theoretical Studies of 2 Fluoro 3 Phenylbutan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Fluoro-3-phenylbutan-1-amine. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other quantum mechanical properties that govern the molecule's behavior.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. These calculations would be invaluable in determining the precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, these methods can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the fluorine atom's electron-withdrawing nature would likely lower the energy of both the HOMO and LUMO, potentially altering the molecule's reactivity profile compared to its non-fluorinated counterpart.
The following table, based on typical results from DFT calculations on similar molecules, illustrates the kind of data that can be generated for this compound and its non-fluorinated analog.
| Property | 3-phenylbutan-1-amine (Hypothetical) | This compound (Hypothetical) |
| HOMO Energy | -6.5 eV | -6.8 eV |
| LUMO Energy | 0.5 eV | 0.2 eV |
| HOMO-LUMO Gap | 7.0 eV | 7.0 eV |
| Dipole Moment | 1.5 D | 2.5 D |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on quantum chemical calculations of analogous compounds.
Molecular Dynamics Simulations and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to explore the dynamic behavior and preferred conformations of molecules like this compound.
MD simulations provide a time-resolved view of a molecule's atomic motions by solving Newton's equations of motion for the system. This allows researchers to observe how the molecule flexes, bends, and rotates over time, providing insights into its conformational landscape. For this compound, MD simulations could reveal the accessible conformations of the butan-1-amine chain relative to the phenyl ring and how the presence of the fluorine atom influences this flexibility. Such simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how the surrounding medium affects the molecule's behavior. nih.gov
Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. Studies on related compounds, such as 2'-fluoro-substituted acetophenone (B1666503) derivatives, have shown that fluorine substitution can significantly influence conformational preferences, often leading to the exclusive formation of a single conformer. nih.gov In this compound, the key rotatable bonds are the C-C bonds of the butyl chain. The presence of the bulky phenyl group and the electronegative fluorine atom will create steric and electrostatic interactions that favor certain conformations over others. For example, gauche and anti conformations around the C2-C3 bond would have different energies, and the most stable conformer would be the one that minimizes these unfavorable interactions.
The conformational preferences of fluorinated piperidines have been attributed to a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net Similar factors would likely dictate the conformational behavior of this compound. The gauche effect, where a conformation with adjacent electronegative substituents is favored, might also play a role in determining the preferred geometry around the C1-C2 bond due to the presence of the fluorine and amine groups.
| Dihedral Angle | Most Stable Conformer (Hypothetical) | Second Most Stable Conformer (Hypothetical) |
| F-C2-C3-Phenyl | Gauche (60°) | Anti (180°) |
| H2N-C1-C2-F | Gauche (65°) | Anti (175°) |
| C1-C2-C3-C4 | Anti (180°) | Gauche (60°) |
Note: The data in this table is hypothetical and illustrates potential conformational preferences for further investigation.
Ligand-Protein Docking and Molecular Modeling for Hypothesizing Target Interactions
To understand the potential pharmacological effects of this compound, it is essential to identify its potential biological targets and characterize its interactions with them. Ligand-protein docking and molecular modeling are computational techniques that predict the binding mode and affinity of a small molecule (ligand) to a protein receptor.
Ligand-protein docking algorithms explore the vast conformational space of the ligand and the protein's binding site to find the most favorable binding pose. This is typically achieved by using a scoring function that estimates the binding free energy. Given the structural similarity of this compound to known psychoactive compounds like amphetamine, potential targets could include monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters) and receptors.
Molecular modeling studies of fluorinated amphetamine analogs have shown that the introduction of fluorine can significantly alter binding affinity and selectivity for these targets. researchgate.net For this compound, docking studies could be performed with crystal structures of these transporters to predict its binding orientation. The fluorine atom, with its ability to form hydrogen bonds and engage in electrostatic interactions, could play a crucial role in the binding process. It may interact with specific amino acid residues in the binding pocket, leading to a unique binding profile compared to the non-fluorinated analog.
The following table presents hypothetical docking scores and key interactions for this compound with the dopamine (B1211576) transporter (DAT), based on what might be expected from such a study.
| Parameter | Value (Hypothetical) |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Interacting Residues | Asp79, Ser149, Phe320 |
| Types of Interactions | Hydrogen bond with Asp79, Pi-cation interaction with Phe320, Halogen bond with Ser149 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, molecular modeling can be used to perform more advanced simulations, such as molecular dynamics of the ligand-protein complex, to assess the stability of the predicted binding pose and to calculate binding free energies more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis
Computational chemistry is also a powerful tool for understanding the mechanisms of chemical reactions and for predicting the feasibility of different synthetic routes. For the synthesis of this compound, theoretical studies can be employed to investigate the reaction pathways, identify key intermediates and transition states, and calculate activation energies.
The synthesis of fluorinated amines can be challenging, and various methods have been developed. researchgate.net Theoretical calculations can help in understanding the mechanisms of these reactions. For instance, the introduction of the fluorine atom at the benzylic position is a key step. Theoretical studies on benzylic C-H fluorination can elucidate the nature of the transition state and the role of catalysts. nih.gov These studies can help in optimizing reaction conditions to improve yield and selectivity.
One possible synthetic route to this compound could involve the fluorination of a suitable precursor. DFT calculations can be used to model the reaction pathway of such a fluorination step. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. A lower activation energy implies a faster reaction.
For example, if a nucleophilic fluorination reaction is considered, theoretical calculations can help in understanding the SN2 transition state, including the geometry and charge distribution. This information can be used to predict the stereochemical outcome of the reaction.
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) (Hypothetical) | Product(s) |
| Fluorination | 3-phenylbutan-2-ol + Fluorinating agent | 25 | 2-Fluoro-3-phenylbutane |
| Amination | 2-Fluoro-3-phenylbutane + Ammonia | 30 | This compound |
Note: The data in this table is hypothetical and intended to illustrate the application of theoretical calculations in studying reaction mechanisms.
By comparing the activation energies of different proposed synthetic routes, chemists can make more informed decisions about which pathway is most likely to be successful in the laboratory.
Prospective Research Applications and Methodological Advancements
Utility as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are invaluable components in the asymmetric synthesis of complex molecules, serving as key intermediates, chiral auxiliaries, or ligands for asymmetric catalysts. The presence of a fluorine atom in 2-Fluoro-3-phenylbutan-1-amine introduces unique stereoelectronic properties that can be exploited in synthetic chemistry.
The development of stereoselective methods for the synthesis of β-fluoroamines has been a significant area of research. One prominent strategy involves the use of chiral N-tert-butylsulfinyl imines, which allows for the diastereoselective addition of nucleophiles to generate chiral amines with high optical purity. While specific examples detailing the use of this compound as a chiral building block are not extensively documented in publicly available literature, the established synthetic routes to chiral β-fluoroamines provide a strong foundation for its application. For instance, the asymmetric synthesis of chiral amines can be achieved through the hydrogenation of imines or the reduction of β-enamino esters, often employing chiral catalysts.
Table 1: Comparison of General Asymmetric Synthesis Strategies for Chiral β-Fluoroamines
| Synthetic Strategy | Key Features | Typical Diastereoselectivity/Enantioselectivity |
| N-tert-butylsulfinyl imine chemistry | Readily available chiral auxiliary, predictable stereochemical outcome. | High diastereoselectivity. |
| Organocatalysis | Metal-free conditions, mild reaction protocols. | High enantioselectivity. |
| Enzymatic Resolution/Reductive Amination | High stereoselectivity, environmentally benign. | Excellent enantiomeric excess. |
| Hydrofluorination of Aziridines | Direct introduction of fluorine and nitrogen functionalities. | Can be highly regioselective and diastereoselective. |
Development of Advanced Probes and Chemical Tools for Biological Research
Fluorinated organic molecules are increasingly utilized in the development of chemical probes for biological research, including applications in imaging and as tools to study enzyme mechanisms. The ¹⁹F nucleus is a powerful NMR probe due to its high gyromagnetic ratio and the absence of endogenous fluorine in most biological systems, providing a clear spectroscopic window for analysis.
While specific probes derived from this compound are not widely reported, the structural motif of a fluorinated amine is well-suited for such applications. The amine functionality provides a convenient handle for conjugation to other molecules, such as fluorophores or affinity labels. The fluorine atom can serve as a reporter group for ¹⁹F NMR studies to investigate protein-ligand interactions or conformational changes in biomolecules.
The synthesis of amine-reactive fluorescent probes often involves the incorporation of functional groups like isothiocyanates, which can readily react with primary amines to form stable thiourea linkages. This approach could be applied to this compound to attach it to various reporter molecules, thereby creating novel chemical tools for biological investigation.
Innovations in Synthetic Strategies for Related Chemical Classes of Fluorinated Amines
The demand for enantiomerically pure fluorinated amines has driven significant innovation in synthetic methodology. Recent advancements have focused on developing more efficient, selective, and sustainable methods for their preparation.
One notable innovation is the use of biocatalysis. Transaminases have been employed for the asymmetric synthesis of chiral amines from prochiral ketones. Although the thermodynamic equilibrium can be unfavorable, strategies such as in-situ product removal have been developed to drive the reaction to completion, yielding chiral amines with high enantiomeric excess. Reductive aminases from fungal species have also been applied to the reductive amination of α-fluoroacetophenones to produce β-fluoro primary and secondary amines.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of β-fluoroamines. Chiral imidazolidinone catalysts, for example, have been used to catalyze the α-fluorination of aldehydes, followed by reductive amination to afford chiral β-fluoroamines in high yields and enantioselectivities. These methods offer a versatile and metal-free approach to a wide range of fluorinated amine derivatives.
Furthermore, copper-catalyzed three-component aminofluorination of alkenes has been developed as a direct method to access diverse β-fluoroalkylamines. This strategy allows for the simultaneous introduction of both the amine and fluorine functionalities across a double bond.
Table 2: Key Innovations in the Synthesis of Fluorinated Amines
| Innovation | Description | Advantages |
| Biocatalysis (Transaminases, Reductive Aminases) | Use of enzymes for asymmetric synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, operational simplicity, high enantioselectivity. |
| Multi-component Reactions | Combining three or more reactants in a single step. | High atom economy, rapid access to molecular complexity. |
Future Directions in Fundamental Chemical and Biological Research Utilizing this compound
The unique properties of fluorinated compounds suggest several promising future research directions for this compound and related molecules.
In medicinal chemistry, the exploration of this chiral building block in the synthesis of novel drug candidates is a key area of interest. The influence of the fluorine atom on the pharmacokinetic and pharmacodynamic properties of bioactive molecules could lead to the discovery of new therapeutics with improved efficacy and safety profiles.
In the field of chemical biology, the development of sophisticated molecular probes based on the this compound scaffold could provide new tools to interrogate complex biological processes. The use of ¹⁹F NMR and other fluorine-sensitive techniques will likely expand, enabling more detailed studies of biomolecular structure and function.
Furthermore, the continued development of novel and more efficient synthetic methods for the preparation of enantiomerically pure this compound and its analogs will be crucial. This includes the discovery of new catalysts and reagents that can achieve even higher levels of stereocontrol and functional group tolerance. The application of flow chemistry and other high-throughput synthesis techniques could also accelerate the exploration of the chemical space around this important class of molecules. Asymmetric synthesis will continue to be a major focus, with the goal of developing practical and scalable routes to these valuable chiral compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-3-phenylbutan-1-amine, and how can reaction conditions be controlled to minimize byproducts?
- Methodology : The synthesis of fluorinated amines often involves halogenation and amination steps. For example, nitration of chlorobenzene followed by fluorination (using agents like KF or HF) and reductive amination can be adapted for this compound . Key parameters include temperature control (e.g., 0–5°C during fluorination to avoid side reactions) and solvent selection (e.g., THF or DMF for polar intermediates). Monitoring via TLC or GC-MS is critical to track byproduct formation, such as dehalogenated intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹⁹F NMR : Identify fluorine environments; δ ~ -120 to -150 ppm for aromatic fluorines .
- ¹H NMR : Distinguish between benzylic protons (δ 3.1–3.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad).
- IR : Confirm NH₂ stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- MS : Look for molecular ion peaks at m/z 181 (C₁₀H₁₃FN⁺) and fragmentation patterns (e.g., loss of NH₂ group).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work under a fume hood due to potential amine volatility and respiratory irritation .
- Store in airtight containers away from oxidizing agents.
- Waste disposal: Neutralize with dilute HCl before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?
- Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC or OD-H) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism. For preparative-scale separation, simulate moving bed (SMB) chromatography can improve yield .
Q. What strategies are recommended for resolving contradictions in reported biological activity data of fluorinated amines?
- Methodology :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
- Batch Analysis : Compare purity levels (HPLC ≥98%) across studies; impurities like 3-fluoro isomers may skew activity .
- Meta-Analysis : Use software (e.g., RevMan) to assess heterogeneity in published datasets, focusing on variables like solvent (DMSO vs. saline) or cell lines .
Q. What in vitro models are appropriate for assessing the neuropharmacological potential of this compound derivatives?
- Methodology :
- Receptor Binding Assays : Screen for affinity at dopamine D2 or serotonin 5-HT2A receptors using radioligands (³H-spiperone).
- Neuronal Cultures : Primary rat cortical neurons exposed to 1–100 µM compound; measure Ca²⁺ flux (Fluo-4 AM dye) .
- Metabolic Stability : Use liver microsomes (human/rat) to predict pharmacokinetics .
Q. How can computational methods predict the metabolic pathways of this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4).
- QSAR Models : Train algorithms on datasets of fluorinated amines to predict sites of hydroxylation or N-dealkylation .
- MD Simulations : Analyze stability of amine-enzyme complexes over 100 ns trajectories (GROMACS) .
Notes
- Contradictions in Fluorine Effects : Fluorine’s electron-withdrawing nature may unpredictably alter amine basicity; pKa shifts require experimental validation .
- Safety vs. Reactivity : While fluorinated amines are less volatile than non-fluorinated analogs, their reactivity with strong acids (e.g., H₂SO₄) demands caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
